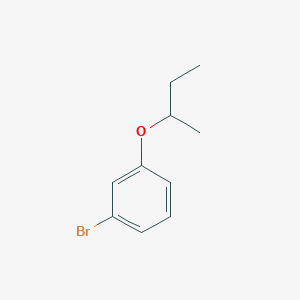

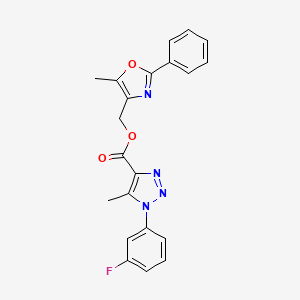

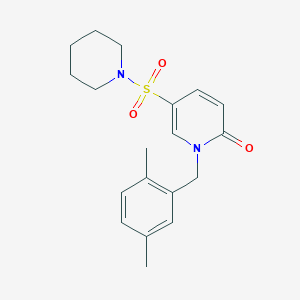

![molecular formula C24H16N4O4S B2490803 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one CAS No. 1291832-59-1](/img/structure/B2490803.png)

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from basic precursors like phthalic anhydride. A notable approach includes the creation of phthalazin-1(2H)-one derivatives through condensation reactions, followed by subsequent functionalization with different substituents such as 1,3,4-oxadiazole and methylthio phenyl groups. The synthesis pathways often employ techniques like one-pot reactions, facilitating the incorporation of various functional groups into the phthalazinone core (Sridhara et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phthalazinone core, which is modified with 1,3,4-oxadiazole and benzodioxole rings. The presence of these heterocycles contributes to the molecule's unique physical and chemical properties. Techniques such as NMR, IR, and mass spectroscopy are crucial for elucidating the structure of synthesized compounds and confirming their expected configurations (Allaka et al., 2023).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including condensation, cycloaddition, and substitution reactions, which are fundamental for its synthesis and functionalization. The presence of the 1,3,4-oxadiazole ring offers potential sites for further chemical modifications, enhancing its reactivity towards nucleophiles and electrophiles. The compound's reactivity is also influenced by the electronic nature of the substituents attached to the phthalazinone core (Torkian et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are significantly influenced by the compound's molecular structure. The heterocyclic rings and substituents affect the compound's polarity and intermolecular interactions, which in turn determine its solubility in various solvents and its phase at room temperature. Advanced techniques such as X-ray crystallography provide insights into the compound's crystal structure and molecular packing (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound are dictated by its functional groups. The 1,3,4-oxadiazole ring is known for its nucleophilic and electrophilic sites, which participate in various chemical reactions. The electronic effects of the benzodioxole and methylthio substituents further modulate its chemical reactivity. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent (El-hashash et al., 2012).

科学的研究の応用

Synthesis and Spectral Characterisation

Phthalazinone derivatives, including those with 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, and other substituents, have been synthesized and characterized, indicating a rich area of research in chemical synthesis and structural analysis. These compounds are prepared through reactions involving readily available starting materials and various electrophilic reagents, showcasing their versatile synthetic pathways (Mahmoud et al., 2012).

Antimicrobial Activity

Several studies have focused on the antimicrobial activities of phthalazinone derivatives. For example, compounds synthesized with the objective of exploring their antimicrobial potential have shown varying degrees of activity against bacteria and fungi (El-hashash et al., 2012). These findings suggest that derivatives of phthalazinones, including those with 1,3,4-oxadiazol-2-yl groups, could serve as templates for developing new antimicrobial agents.

Anticonvulsant and Analgesic Activities

Phthalazinone derivatives have also been evaluated for their potential anticonvulsant and analgesic activities. For instance, compounds bearing substituted oxadiazole moieties have been synthesized and tested for their anticonvulsant activity, with some showing considerable effects in standard anticonvulsant tests (Zayed & Ayyad, 2012). Moreover, new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and screened for analgesic and anti-inflammatory activities, demonstrating the pharmacological potential of these compounds (Dewangan et al., 2016).

特性

IUPAC Name |

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4O4S/c1-33-16-6-4-5-15(12-16)28-24(29)18-8-3-2-7-17(18)21(26-28)23-25-22(27-32-23)14-9-10-19-20(11-14)31-13-30-19/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAHRNUGOGNEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

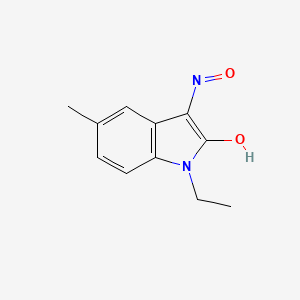

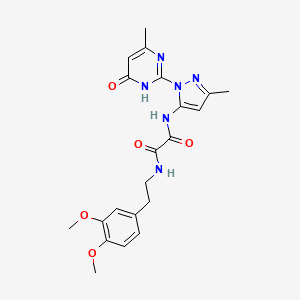

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)

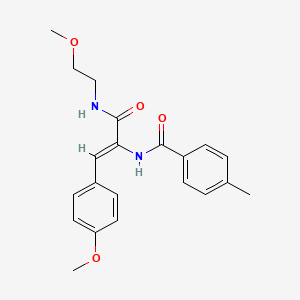

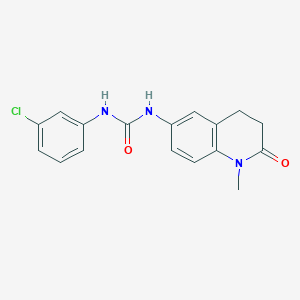

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

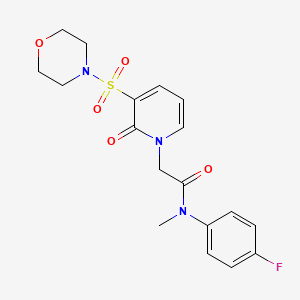

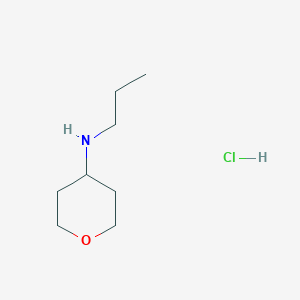

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)